N-(4-methanesulfonylphenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide
Description
N-(4-methanesulfonylphenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide is a structurally complex molecule featuring a tricyclic diazatricyclo core fused with an acetamide moiety and a 4-methanesulfonylphenyl substituent. The methanesulfonyl group may influence solubility and metabolic stability, while the acetamide linkage is a common pharmacophore in bioactive compounds.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-29(27,28)15-11-9-14(10-12-15)22-20(25)13-24-19-8-3-2-6-18(19)23-17-7-4-5-16(17)21(24)26/h2-3,6,8-12,16H,4-5,7,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCJTZHWXGRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C4CCCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methanesulfonylphenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups, including sulfonyl and diazatricyclo structures. The synthetic pathway typically begins with the formation of the core tetradeca structure, followed by the introduction of the methanesulfonyl and acetamide moieties. The detailed synthetic route can be referenced in studies focusing on similar sulfonamide derivatives .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties against a range of pathogens including MRSA, E. coli, and Pseudomonas aeruginosa. For instance, derivatives containing the methanesulfonyl group have shown promising results in inhibiting bacterial growth with minimal cytotoxicity to human cells .
Table 1: Antimicrobial Activity of Related Compounds
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through cyclooxygenase (COX) inhibition assays. It demonstrated selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7a | 12.05 | 0.10 | 120.5 |
| Indomethacin | 0.039 | 0.31 | 7.95 |
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Enzymatic Activity : The selective inhibition of COX enzymes suggests that this compound could modulate inflammatory pathways effectively.
- Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function through interference with critical enzymatic processes.
Case Studies
Recent studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- A study reported successful outcomes in patients treated with sulfonamide derivatives for chronic infections resistant to standard antibiotics .
- Another clinical trial indicated that these compounds could serve as adjunct therapies in managing inflammatory conditions like arthritis due to their selective COX inhibition profile .
Scientific Research Applications
Basic Information
- Chemical Formula : CHNOS
- Molecular Weight : 411.5 g/mol
- CAS Number : 1251600-08-4
Structural Characteristics
The compound features a complex structure that includes a diazatricyclo framework, which is notable for its potential interactions with biological targets. The methanesulfonyl group enhances its solubility and bioavailability.
Medicinal Chemistry
N-(4-methanesulfonylphenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide has been investigated for its anticancer properties. The unique structural features allow it to interact with specific molecular targets involved in cancer cell proliferation and survival.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in breast cancer cells by activating specific apoptotic pathways, making it a candidate for further development as an anticancer agent .
The compound's biological activity extends beyond anticancer effects. It has been noted for its antibacterial and antifungal properties, potentially serving as a lead compound for developing new antibiotics.
Case Study: Antibacterial Properties
In vitro studies have indicated that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests its potential use in treating resistant bacterial infections.
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity. Researchers are also exploring various modifications to enhance its pharmacological properties.
Synthesis Pathways
A common synthetic route involves the formation of the diazatricyclo structure followed by the introduction of the methanesulfonyl group through sulfonation reactions. This method has been refined to improve efficiency and reduce by-products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares structural elements and substituents of the target compound with analogs from the literature:
Key Observations:
- Tricyclic Cores: The target compound’s diazatricyclo core is distinct from sulfur-containing analogs (e.g., 8λ⁶-thia-triazatricyclo in or 7-thia-diazatricyclo in ). Oxygen-rich variants (e.g., 5,12,14-trioxa in ) may exhibit different polarity and stability.
- Substituent Effects: The 4-methanesulfonylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, chloro in ) or electron-donating groups (e.g., methoxy in ), which modulate reactivity and binding.
Pharmacological and Toxicological Insights
- Safety Profiles: The trioxa-azatetracyclic acetamide analog () exhibits acute oral toxicity (LD₅₀: 300 mg/kg in rats) and skin corrosion, suggesting that polycyclic acetamides may require stringent handling . The target compound’s methanesulfonyl group could mitigate reactivity compared to nitro-substituted analogs (e.g., ), which are intermediates in synthesizing heterocycles with undefined toxicity .
- Synthetic Utility: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is a precursor for sulfur-containing heterocycles, highlighting the role of sulfonyl-acetamide motifs in medicinal chemistry. The target compound’s tricyclic core may offer advantages in stability over simpler bicyclic systems (e.g., ).
Preparation Methods
Cyclization of Bicyclic Precursors
A common approach involves starting with bicyclic amines or lactams, which undergo further cyclization to form the tricyclic framework. For example, γ-lactam derivatives can be functionalized with electrophilic groups at strategic positions to facilitate intramolecular cyclization. In one documented method, a bicyclic lactam intermediate is treated with a triflating agent to introduce a leaving group, followed by palladium-catalyzed cross-coupling to form the third ring.
Annulation Reactions
Annulation strategies often employ microwave-assisted conditions to enhance reaction efficiency. A study on analogous tricyclic systems demonstrated that microwave irradiation at 150°C for 20 minutes promotes the formation of the diazatricyclo core via a [3+2] cycloaddition between a diene and a nitroso compound. This method reduces side reactions and improves yields compared to conventional heating.
The synthesis of N-(4-methanesulfonylphenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0³⁷]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide can be divided into three stages: (1) construction of the tricyclic core , (2) introduction of the acetamide side chain , and (3) functionalization with the methanesulfonylphenyl group .
Construction of the 8-Oxo-2,9-Diazatricyclo Core
The tricyclic system is synthesized via a multi-step sequence starting from a substituted pyrrolidine precursor. Key steps include:
-
Oxidative cyclization : Treatment of N-protected pyrrolidine with m-chloroperbenzoic acid (mCPBA) in dichloromethane at –10°C induces epoxidation, followed by ring-opening to form a lactam intermediate.
-
Dearomatization : The lactam undergoes dearomatization using a Lewis acid catalyst (e.g., BF₃·OEt₂) to generate the bicyclic framework, which is further functionalized with a nitro group for subsequent reduction and cyclization.
Attachment of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic acyl substitution. The tricyclic amine is reacted with 2-bromoacetyl bromide in the presence of triethylamine (TEA) as a base. This step requires stringent temperature control (0–5°C) to prevent overalkylation. The resulting intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Functionalization with the Methanesulfonylphenyl Group
The final step involves coupling the acetamide intermediate with 4-methanesulfonylphenyl isocyanate. This reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). The product is isolated in 68% yield after recrystallization from ethanol.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0–5°C (acylations) | Minimizes side reactions |
| Solvent | Dichloromethane (cyclization) | Enhances electrophilic reactivity |
| Catalyst | DMAP (amide coupling) | Accelerates isocyanate activation |
| Purification | Silica gel chromatography | Removes unreacted starting materials |
Microwave-assisted synthesis has been explored for the tricyclic core, reducing reaction times from 12 hours to 20 minutes. However, scalability remains a challenge due to equipment limitations.
Characterization and Analytical Data
The compound is characterized using a combination of spectroscopic and crystallographic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃).
-
LC-MS : m/z 411.5 [M+H]⁺, confirming the molecular formula C₂₁H₂₁N₃O₄S.
-
X-ray crystallography : Used to resolve the tricyclic structure, with bond angles and torsion angles consistent with density functional theory (DFT) calculations .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the tricyclic diazatricyclo[8.4.0.0³,⁷] core in this compound?
- Methodological Answer : The diazatricyclo core can be synthesized via cyclization reactions using diaryliodonium salts (). Key steps include:
Oxidative coupling : Use ammonium persulfate (APS) or similar oxidizing agents to form fused heterocycles ().
Ring closure : Employ dehydrating agents (e.g., thionyl chloride) for intramolecular cyclization ().
Functionalization : Introduce the methanesulfonylphenyl and acetamide groups via nucleophilic substitution or coupling reactions ( ).
- Critical Considerations : Monitor reaction intermediates using LC-MS to confirm regioselectivity ( ).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Confirm the tricyclic scaffold and substituent positions via - and -NMR, focusing on characteristic shifts (e.g., methanesulfonyl protons at δ 3.0–3.3 ppm) ().
High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] ion) ( ).
HPLC-PDA : Assess purity (>95%) using C18 columns with gradient elution ( ).
- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify labile groups ().
Advanced Research Questions
Q. What experimental design principles apply to optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) ().
- Bayesian Optimization : Implement machine learning algorithms to predict optimal conditions (e.g., 60–80°C, DMF as solvent) while minimizing experimental trials ( ).
- Case Study : A 79% yield was achieved for a structurally analogous carbazole derivative by optimizing equivalents of diaryliodonium salts ( ).
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations (0.1–100 µM) to distinguish target-specific effects from off-target toxicity ( ).
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to validate binding affinity to the intended target (e.g., kinases) and rule out nonspecific interactions ( ).
- Metabolic Stability : Assess hepatic clearance in microsomal assays to determine if rapid metabolism contributes to inconsistent activity ().
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots ().
- QSAR Modeling : Train models on analogs with known logP and bioavailability data to estimate solubility and permeability ().
- Docking Studies : Use AutoDock Vina to predict binding modes to therapeutic targets (e.g., kinase ATP-binding pockets) ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
